Methyl 2-(6-methylpyridin-3-yl)propanoate
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-(6-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-9(6-11-7)8(2)10(12)13-3/h4-6,8H,1-3H3 |
InChI Key |
ASMJHRKQUBTCPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 6 Methylpyridin 3 Yl Propanoate and Analogous Pyridine Propanoate Scaffolds
Strategies for Assembling the 6-Methylpyridine Core
The formation of the 6-methylpyridine nucleus is a foundational step in the synthesis of the target molecule. Several classical and modern synthetic methods are available for constructing substituted pyridine (B92270) rings, each with its own advantages and substrate scope.
The Hantzsch Pyridine Synthesis is a well-established multicomponent reaction that can be adapted for the synthesis of substituted pyridines. This method typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. For the synthesis of a 6-methylpyridine core, appropriate selection of the starting β-ketoester, such as ethyl acetoacetate, is crucial.
Another classical approach is the Guareschi-Thorpe Condensation , which provides access to substituted 2-pyridones, versatile intermediates that can be further elaborated. This reaction involves the condensation of a β-ketoester with a cyanoacetamide or a related active methylene compound in the presence of a base. The resulting pyridone can then be converted to the corresponding chloropyridine and subsequently dehalogenated to afford the desired pyridine scaffold.
The Kröhnke Pyridine Synthesis offers a convergent route to highly functionalized pyridines. This method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. The reaction proceeds through a Michael addition followed by cyclization and aromatization to yield the pyridine ring. By carefully choosing the reactants, a 6-methylpyridine substitution pattern can be achieved.
Modern synthetic approaches, such as transition-metal-catalyzed cross-coupling reactions, also provide efficient pathways to substituted pyridines. For instance, Suzuki or Negishi coupling reactions of a suitably functionalized pyridine precursor with an appropriate organometallic reagent can be employed to introduce the methyl group at the 6-position.
Approaches for Introducing the Propanoate Ester Moiety
Once the 6-methylpyridine core is in place, the next critical step is the introduction of the 2-propanoate ester group at the 3-position of the pyridine ring. This can be accomplished through various strategies, including the esterification of a pre-formed carboxylic acid or through direct carbon-carbon bond formation.
Esterification Reactions of Carboxylic Acid Precursors
A straightforward method for obtaining Methyl 2-(6-methylpyridin-3-yl)propanoate is the esterification of its corresponding carboxylic acid, 2-(6-methylpyridin-3-yl)propanoic acid.
The Fischer-Speier esterification is a classic and widely used method that involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions, and the equilibrium can be driven towards the product by using an excess of methanol or by removing the water formed during the reaction. For pyridine carboxylic acids, the use of a strong acid salt of the pyridine carboxylic acid ester as a catalyst in a cyclic process has also been reported. nih.gov
Alternatively, esterification can be achieved under milder conditions using activating agents. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can facilitate the formation of the methyl ester at room temperature.
Another effective method, particularly for small-scale preparations, is the use of diazomethane or its safer alternative, (trimethylsilyl)diazomethane . researchgate.net Carboxylic acids are readily converted to their methyl esters upon treatment with these reagents. nih.govnih.govresearchgate.netnrochemistry.com The reaction is generally fast and clean, proceeding via an initial proton transfer followed by a nucleophilic attack of the carboxylate on the methylated diazomethane species.
| Esterification Method | Reagents | Typical Conditions |
| Fischer-Speier Esterification | Methanol, H₂SO₄ or TsOH | Reflux |
| Carbodiimide Coupling | DCC or EDC, DMAP, Methanol | Room Temperature |
| Diazomethane Esterification | Diazomethane or (Trimethylsilyl)diazomethane, Methanol/Diethyl ether | 0 °C to Room Temperature |
Carbon-Carbon Bond Formation Techniques
Directly forming the carbon-carbon bond between the pyridine ring and the propanoate side chain is a powerful strategy that avoids the pre-synthesis of the carboxylic acid.
A notable and direct synthesis of this compound has been achieved through the hydrocarboxyalkylation of 6-methyl-3-vinylpyridine. This reaction involves the addition of carbon monoxide and methanol across the vinyl group in the presence of a palladium catalyst. This process can yield a mixture of the desired branched isomer, this compound, and the linear isomer, methyl 3-(6-methyl-3-pyridinyl)propionate. organic-chemistry.org
Condensation reactions provide a versatile platform for constructing the propanoate side chain. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. organic-chemistry.org For the synthesis of pyridine-propanoate scaffolds, a pyridine-3-carboxaldehyde could potentially be reacted with a malonic ester derivative, followed by subsequent chemical transformations to yield the desired 2-propanoate structure. The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and often involves a decarboxylation step, is a relevant variant of this reaction. organic-chemistry.org
The Malonic Ester Synthesis is another classical method that can be adapted for this purpose. mdpi.comdntb.gov.uawikipedia.orgchem-station.com This synthesis involves the alkylation of diethyl malonate or a similar malonic ester with a suitable electrophile. For the target molecule, a 3-(halomethyl)-6-methylpyridine could be used to alkylate the malonate ester. Subsequent hydrolysis and decarboxylation of the resulting substituted malonic ester would yield the 2-(6-methylpyridin-3-yl)acetic acid, which could then be further elaborated to the propanoate.
Direct alkylation or acylation of the pyridine ring or a pre-functionalized derivative can also be employed to introduce the propanoate moiety.
Alkylation strategies could involve the reaction of a metallated 6-methylpyridine derivative with an α-halo propanoate ester. For instance, a Grignard or organolithium reagent derived from a 3-halo-6-methylpyridine could undergo a coupling reaction with methyl 2-bromopropanoate.
Acylation reactions, such as the Friedel-Crafts acylation, are generally difficult to perform on pyridine itself due to the deactivating effect of the nitrogen atom. However, acylation of a more activated pyridine derivative or a pyridine N-oxide could be a viable route. For example, a 6-methylpyridine derivative could potentially be acylated with a propionyl halide or anhydride under specific catalytic conditions, followed by further transformations to install the ester functionality.
Homologation reactions provide a means to extend a carbon chain by a single carbon atom. The Arndt-Eistert homologation is a classic example of such a transformation and could be a potential route to 2-(6-methylpyridin-3-yl)propanoic acid from the corresponding (6-methylpyridin-3-yl)acetic acid. researchgate.netorganic-chemistry.org
The Arndt-Eistert synthesis involves the conversion of a carboxylic acid to its next higher homolog. The process begins with the formation of an acid chloride from the starting acetic acid derivative. This acid chloride is then reacted with diazomethane to form a diazoketone. The key step is the Wolff rearrangement of the diazoketone, which is typically catalyzed by silver(I) oxide or other metal catalysts, to generate a ketene. organic-chemistry.org This ketene intermediate can then be trapped with a nucleophile. In the presence of methanol, the ketene will be converted directly to the desired this compound.
Stereoselective Synthesis and Chiral Resolution for Propanoate Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry, making the stereoselective synthesis and chiral resolution of propanoate derivatives a critical aspect of their preparation. Methodologies to obtain enantiomerically pure forms of compounds like this compound include asymmetric synthesis using chiral auxiliaries and the resolution of racemic mixtures through enzymatic or chromatographic techniques.
Asymmetric Synthesis Using Chiral Auxiliaries:
One established method for stereoselective synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective transformation. For the synthesis of chiral 2-arylpropanoic acids, Evans oxazolidinone auxiliaries are commonly employed. The synthesis begins with the acylation of the chiral auxiliary with a suitable acid, followed by diastereoselective alkylation of the resulting enolate. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product. This approach offers high levels of stereocontrol and allows for the predictable formation of either enantiomer by selecting the appropriate chiral auxiliary. For instance, the coupling of a chiral oxazolidinone with an appropriate acid, followed by alkylation, can set the desired stereocenter. The auxiliary can then be cleaved to yield the chiral acid, which can be esterified to the methyl propanoate.
Enzymatic Kinetic Resolution:
Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. Lipase (B570770) B from Candida antarctica (CALB) is a widely used and highly effective biocatalyst for the resolution of racemic esters of 2-arylpropionic acids. researchgate.netnih.gov The enzyme selectively hydrolyzes one enantiomer of the methyl ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester and the acid product. The efficiency of the resolution is often high, affording both the ester and the acid in high enantiomeric excess. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the separation of enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the resolution of a wide range of chiral compounds, including those containing pyridine moieties. nih.govtandfonline.comresearchgate.net The separation can be optimized by adjusting the mobile phase composition, temperature, and flow rate. For pyridine-containing compounds, the choice of mobile phase additives can also play a crucial role in achieving baseline separation of the enantiomers. nih.gov
| Method | Principle | Advantages | Considerations |
| Asymmetric Synthesis | Use of chiral auxiliaries to direct stereoselective reactions. | High stereocontrol, predictable stereochemical outcome. | Requires stoichiometric amounts of the chiral auxiliary, additional protection/deprotection steps may be needed. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed stereoselective transformation of one enantiomer. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum theoretical yield for one enantiomer is 50%, requires careful optimization of enzyme and reaction conditions. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Applicable to a wide range of compounds, can be used for both analytical and preparative separations. | Can be costly for large-scale separations, requires method development to find the optimal stationary and mobile phases. |
Optimization of Reaction Parameters for Enhanced Chemical Yields
The optimization of reaction parameters is crucial for maximizing the chemical yield and purity of the desired product while minimizing side reactions and costs. For the synthesis of this compound, key reactions that benefit from optimization include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, which are often employed to form the carbon-carbon bond between the pyridine ring and the propanoate side chain.
Palladium-Catalyzed Cross-Coupling Reactions:
In a potential synthetic route, a Suzuki-Miyaura coupling could be employed between a boronic acid or ester derivative of the propanoate and a halogenated 6-methylpyridine. The optimization of such a reaction involves a systematic investigation of several parameters:
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ are commonly used. The ligand can significantly influence the reaction's efficiency and selectivity. For instance, bulky electron-rich phosphine ligands can enhance the catalytic activity.
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can affect the reaction rate and yield.
Solvent: The solvent system influences the solubility of the reactants and the catalyst, thereby affecting the reaction kinetics. A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution is often used.
Temperature: The reaction temperature affects the rate of reaction. While higher temperatures can increase the rate, they can also lead to decomposition of the catalyst or reactants.
Reactant Stoichiometry: The ratio of the coupling partners can impact the yield. A slight excess of the boronic acid derivative is often used to ensure complete consumption of the more valuable halide partner.
A Heck reaction could also be a viable strategy, coupling a halo-pyridine with methyl acrylate followed by reduction of the double bond. Optimization of the Heck reaction would involve similar considerations of catalyst, ligand, base, solvent, and temperature.
The following table provides a hypothetical example of an optimization study for a Suzuki-Miyaura coupling reaction to synthesize a precursor to the target compound.
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65 |
| 2 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 100 | 72 |
| 3 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 4 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 88 |
| 5 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 78 |
| 6 | Pd(OAc)₂ (1) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 82 |
Chemical Reactivity and Transformation Studies of Methyl 2 6 Methylpyridin 3 Yl Propanoate
Chemical Transformations Involving the Pyridine (B92270) Nitrogen Atom
The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it a nucleophilic and basic center. This characteristic allows it to participate in several chemical transformations.
N-Alkylation and N-Oxidation : The pyridine nitrogen can react with alkylating agents to form quaternary pyridinium (B92312) salts. It can also be oxidized by reagents such as peroxy acids (e.g., m-CPBA) to form the corresponding N-oxide.
Coordination Chemistry : The nitrogen atom's lone pair enables it to act as a ligand, coordinating with various metal centers. This property is crucial in transition metal-catalyzed reactions, where the pyridine moiety can direct or influence the catalytic cycle. For instance, the association of a pyridine ring with a palladium catalyst can increase the polarity of other functional groups within the molecule, potentially leading to enhanced reactivity or unexpected reaction pathways like hydrolysis. mdpi.com The electronic influence of the pyridine nitrogen, acting through inductive and resonance effects, can modulate the reactivity of the entire molecule. mdpi.com
Reactions at the Ester Functionality
The methyl ester group is a key site for transformations, allowing for the modification of the propanoate side chain.
The ester group can undergo nucleophilic acyl substitution, most notably through hydrolysis and transesterification.
Hydrolysis : This reaction involves the cleavage of the ester bond by water, typically under acidic or basic conditions, to yield 2-(6-methylpyridin-3-yl)propanoic acid and methanol.
Base-catalyzed hydrolysis (Saponification) is irreversible and proceeds via a tetrahedral intermediate after the attack of a hydroxide (B78521) ion.
Acid-catalyzed hydrolysis is a reversible process where the carbonyl oxygen is first protonated, activating the ester toward nucleophilic attack by water. researchgate.net
| Reaction Type | Reagents | Product | Description |
|---|---|---|---|
| Base-Catalyzed Hydrolysis | NaOH(aq) or KOH(aq), Heat | 2-(6-methylpyridin-3-yl)propanoic acid | Irreversible cleavage of the ester to form the carboxylate salt, followed by acidification to yield the carboxylic acid. |
| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ or HCl, Heat | 2-(6-methylpyridin-3-yl)propanoic acid | Reversible reaction leading to the carboxylic acid and methanol. |
| Transesterification | R-OH (e.g., Ethanol), Acid or Base Catalyst | Ethyl 2-(6-methylpyridin-3-yl)propanoate | Exchange of the methyl group of the ester with an ethyl group from the reactant alcohol. |
The ester functionality can be reduced to a primary alcohol. This transformation is typically accomplished using powerful hydride-donating reagents.
Reduction with Lithium Aluminum Hydride (LiAlH₄) : Esters are readily reduced by LiAlH₄ in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds through nucleophilic attack of the hydride on the carbonyl carbon, leading to the formation of the primary alcohol, 2-(6-methylpyridin-3-yl)propan-1-ol, after an aqueous workup.
| Reaction | Reagents | Product |
|---|---|---|
| Ester Reduction | 1. LiAlH₄, THF 2. H₂O workup | 2-(6-methylpyridin-3-yl)propan-1-ol |
Reactivity of the Alpha-Carbon within the Propanoate Chain
The carbon atom adjacent to the ester carbonyl group (the α-carbon) is a site of significant reactivity. The hydrogen atom attached to this carbon is weakly acidic due to the electron-withdrawing effect of the adjacent carbonyl group.
Enolate Formation : In the presence of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium amide, the α-proton can be abstracted to form a planar enolate intermediate. libretexts.orgorgsyn.org The negative charge of this enolate is delocalized onto the carbonyl oxygen atom. libretexts.org
Alkylation and Acylation : The resulting enolate is a powerful nucleophile and can react with various electrophiles. For example, reaction with an alkyl halide (e.g., methyl iodide) will introduce an alkyl group at the α-carbon. This C-C bond-forming reaction is a fundamental strategy for elaborating the carbon skeleton. libretexts.org The acylation of related organometallic derivatives of methylpyridines with reagents like diethyl carbonate has been shown to be an effective method for chain extension. orgsyn.org
| Reaction Step | Reagents | Intermediate/Product | Description |
|---|---|---|---|
| Enolate Formation | LDA or KNH₂ in THF | Lithium or Potassium Enolate | Deprotonation at the α-carbon to generate a nucleophilic enolate. |
| α-Alkylation | 1. LDA, THF 2. R-X (e.g., CH₃I) | Methyl 2-methyl-2-(6-methylpyridin-3-yl)propanoate | The enolate reacts with an alkyl halide to form a new C-C bond at the α-position. |
Derivatization Strategies for Structural Exploration
The diverse reactivity of Methyl 2-(6-methylpyridin-3-yl)propanoate makes it a valuable scaffold for creating a library of new compounds. Derivatization can be achieved by systematically applying the reactions discussed above.
Modification of the Ester : A series of different esters can be synthesized via transesterification. The ester can also be converted to an amide through reaction with an amine (aminolysis), or to the corresponding carboxylic acid via hydrolysis.
Elaboration of the Side Chain : The reactivity of the α-carbon allows for the introduction of various substituents, leading to chain extension or branching.
Pyridine Ring Functionalization : Reactions at the pyridine nitrogen, such as N-oxidation or quaternization, can be used to modify the electronic properties and solubility of the molecule.
Use as a Synthetic Intermediate : The core structure of this compound is found in more complex molecules. For instance, structurally related ketones are key intermediates in the synthesis of pharmaceutical agents like the COX-2 inhibitor Etoricoxib. googleapis.comchemicalbook.com The synthetic methods used to produce these complex molecules, such as palladium-catalyzed cross-coupling reactions, highlight the utility of such pyridine-containing building blocks in medicinal chemistry. chemicalbook.com
By leveraging these distinct reactive sites, chemists can systematically alter the structure of this compound to explore structure-activity relationships and develop new chemical entities.
Advanced Spectroscopic and Structural Elucidation of Methyl 2 6 Methylpyridin 3 Yl Propanoate and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the chemical structure of organic molecules in solution. For Methyl 2-(6-methylpyridin-3-yl)propanoate, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the connectivity and chemical environment of each atom.
The ¹H NMR spectrum is anticipated to display distinct signals for the protons of the pyridine (B92270) ring and the propanoate side chain. The aromatic region will feature signals for the protons at positions 2, 4, and 5 of the 6-methylpyridine ring. The proton at position 2 (H-2) is expected to be a singlet or a narrow doublet, influenced by the adjacent nitrogen and methyl group. The protons at H-4 and H-5 will likely appear as doublets or doublet of doublets, with their chemical shifts influenced by their position relative to the nitrogen and the propanoate substituent. The methyl group on the pyridine ring (at C-6) will present as a singlet in the upfield region.
The propanoate moiety will exhibit a quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃) of the propanoate group, due to spin-spin coupling. The methoxy (B1213986) (OCH₃) protons will appear as a sharp singlet.
In the ¹³C NMR spectrum, distinct resonances are expected for each carbon atom. The carbonyl carbon of the ester will have the largest chemical shift, typically in the range of 170-175 ppm. The carbons of the pyridine ring will resonate in the aromatic region (around 120-150 ppm), with their specific shifts determined by the electronic effects of the substituents. The aliphatic carbons of the propanoate group and the methyl substituent on the pyridine ring will appear at higher field.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 (pyridine) | 8.3 - 8.5 | s |
| H-4 (pyridine) | 7.5 - 7.7 | d |
| H-5 (pyridine) | 7.2 - 7.4 | d |
| CH (propanoate) | 3.7 - 3.9 | q |
| OCH₃ (ester) | 3.6 - 3.8 | s |
| CH₃ (pyridine) | 2.4 - 2.6 | s |
| CH₃ (propanoate) | 1.5 - 1.7 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ester) | 172 - 175 |
| C-6 (pyridine) | 155 - 158 |
| C-2 (pyridine) | 148 - 151 |
| C-4 (pyridine) | 135 - 138 |
| C-3 (pyridine) | 130 - 133 |
| C-5 (pyridine) | 122 - 125 |
| OCH₃ (ester) | 51 - 53 |
| CH (propanoate) | 43 - 46 |
| CH₃ (pyridine) | 23 - 25 |
| CH₃ (propanoate) | 18 - 20 |
Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight.
The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of both esters and pyridine derivatives. The molecular ion is the cation formed by the initial molecule losing one electron. chim.lu A common fragmentation for esters is the loss of the alkoxy group, which for this molecule would be the loss of the methoxy radical (•OCH₃) to give an acylium ion. Another typical fragmentation is the McLafferty rearrangement, if sterically feasible, though it is less likely for this specific structure.
Cleavage of the bond between the chiral carbon and the pyridine ring would result in two primary fragments: the methylpropanoate radical and the 6-methylpyridin-3-yl cation, or vice versa. Further fragmentation of the pyridine ring can also occur. The presence of the nitrogen atom in the pyridine ring will influence the fragmentation, often leading to stable nitrogen-containing ions. The base peak in the mass spectrum, the most abundant ion, provides insight into the most stable fragment formed. For simple esters like methyl propanoate, the molecular ion peak is observed, and key fragments arise from the loss of the methoxy group and the ethyl group. docbrown.info
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity |
|---|---|
| 179 | [M]⁺ (Molecular Ion) |
| 148 | [M - •OCH₃]⁺ |
| 120 | [M - •COOCH₃]⁺ |
| 106 | [6-methylpyridin-3-yl-CH]⁺ |
| 92 | [6-methylpyridine]⁺ |
| 59 | [COOCH₃]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification and Electronic Structure Probing
Infrared (IR) spectroscopy is an invaluable tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts. A strong, sharp absorption band between 1735 and 1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. docbrown.inforesearchgate.net The C-O stretching vibrations of the ester will likely appear in the 1170-1200 cm⁻¹ region. docbrown.info
The aromatic pyridine ring will give rise to several bands. C-H stretching vibrations on the aromatic ring typically appear above 3000 cm⁻¹. C=C and C=N stretching vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The presence of the methyl group on the pyridine ring will be confirmed by C-H stretching and bending vibrations. Aliphatic C-H stretching from the propanoate side chain and the pyridine's methyl group will be observed in the 2860-2975 cm⁻¹ range. docbrown.info
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions due to the substituted pyridine ring. Pyridine itself exhibits π → π* transitions. The substitution on the pyridine ring will cause a bathochromic (red) shift of these absorption bands. The electronic transitions are influenced by the solvent polarity, which can provide further insight into the nature of the electronic states. mdpi.com
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| 3010 - 3100 | Aromatic C-H Stretch |
| 2860 - 2975 | Aliphatic C-H Stretch |
| 1735 - 1750 | C=O Stretch (Ester) |
| 1400 - 1600 | C=C and C=N Aromatic Ring Stretch |
| 1170 - 1200 | C-O Stretch (Ester) |
Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structural Determination
Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While no specific crystal structure data for this compound is publicly available, we can infer potential structural features based on analogs. Should suitable crystals be obtained, SC-XRD would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state.
Analysis of related structures, such as derivatives of 3-(pyridin-3-yl)propionic acid, reveals that the packing of molecules in the crystal lattice is often governed by hydrogen bonding and π-π stacking interactions. nih.govnih.gov For this compound, which lacks strong hydrogen bond donors, intermolecular interactions would likely be dominated by van der Waals forces and potential C-H···O or C-H···N weak hydrogen bonds. The planarity of the pyridine ring and the relative orientation of the propanoate substituent would be key structural parameters determined by an SC-XRD study. The crystal system, space group, and unit cell dimensions would also be determined, providing a complete picture of the solid-state architecture. The production of a powder pattern is governed by Bragg's Law. americanpharmaceuticalreview.com
Table 5: Hypothetical Crystallographic Parameters for this compound based on Analogous Structures
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 6.5 - 7.5 |
| b (Å) | 14.0 - 15.0 |
| c (Å) | 7.0 - 8.0 |
| β (°) | 90 - 95 (for monoclinic) |
| V (ų) | 700 - 800 |
| Z | 4 |
Computational Chemistry and Theoretical Investigations of Methyl 2 6 Methylpyridin 3 Yl Propanoate
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Analysis
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.netscielo.org.bo For Methyl 2-(6-methylpyridin-3-yl)propanoate, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are employed to determine its fundamental characteristics. researchgate.netscirp.org
Geometry Optimization: The first step in a DFT study is to find the lowest energy structure of the molecule. This process, known as geometry optimization, calculates the most stable arrangement of atoms by determining key bond lengths and angles. researchgate.net For the title compound, this would reveal the precise spatial relationship between the 6-methylpyridine ring and the methyl propanoate side chain. The results of such calculations are typically in good agreement with experimental data, though minor deviations can occur as calculations are often performed for a molecule in the gas phase, whereas experimental data might be from the solid phase. researchgate.net
Electronic Structure: A key outcome of DFT analysis is the characterization of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. scielo.org.bo Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net
Vibrational Analysis: Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of the molecule. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), researchers can assign the peaks observed in experimental spectra. scirp.orgresearchgate.net For instance, characteristic vibrational frequencies for the C=O stretching of the ester group, C=N and C=C stretching within the pyridine (B92270) ring, and C-H stretching of the methyl groups can be precisely calculated and compared with experimental findings. researchgate.netscirp.org
Table 1: Illustrative DFT-Calculated Properties for this compound Note: These values are representative examples based on DFT studies of similar molecules and serve for illustrative purposes.
| Property | Calculated Value | Significance |
| Optimized Geometry | ||
| C=O Bond Length | ~1.21 Å | Indicates the double bond character of the carbonyl group. |
| C-N Bond Length (Pyridine) | ~1.34 Å | Reflects the aromatic nature of the pyridine ring. |
| Electronic Properties | ||
| HOMO Energy | -6.5 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests high chemical stability. |
| Vibrational Frequencies | ||
| C=O Stretch | ~1735 cm⁻¹ | Characteristic frequency for the ester carbonyl group. |
| Pyridine Ring C=C/C=N Stretch | 1500-1600 cm⁻¹ | Typical vibrational modes for the aromatic heterocyclic ring. |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT provides a static, lowest-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. biorxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and interactions with the surrounding environment. rsc.org
Conformational Landscapes: this compound possesses several rotatable bonds, particularly between the pyridine ring and the propanoate side chain, as well as within the side chain itself. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions.
Intermolecular Interactions: By simulating the compound in a solvent (e.g., water or an organic solvent), MD can reveal detailed information about intermolecular interactions. rsc.org It can characterize hydrogen bonding between the pyridine nitrogen and solvent molecules, as well as van der Waals and electrostatic interactions. rsc.org Understanding these interactions is vital for predicting solubility, crystal packing, and how the molecule behaves in a biological environment. For pyridine derivatives, MD has been used to study their interactions with surfaces and their behavior during processes like combustion. rsc.orgucl.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potential (based on related derivatives)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. drugdesign.orgresearchgate.net By building a mathematical model based on a set of known molecules (a training set), QSAR can be used to predict the activity of new, unsynthesized compounds. drugdesign.orgnih.gov
For this compound, a QSAR model would be developed using a series of structurally related pyridine or propanoate derivatives with known biological activity (e.g., antimicrobial, anti-inflammatory, or enzyme inhibitory). researchgate.net The process involves several key steps:
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the series. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that links the descriptors to the observed biological activity. researchgate.netmdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov
Once a validated QSAR model is established, the descriptors for this compound can be calculated and its biological activity can be predicted, guiding further experimental investigation. drugdesign.org
Prediction of Reactivity Descriptors and Mechanistic Pathway Analysis
DFT calculations can go beyond geometry and energies to predict a molecule's chemical reactivity through various "conceptual DFT" descriptors. mdpi.com These descriptors provide a quantitative measure of how a molecule will behave in a chemical reaction.
Key reactivity descriptors include:
Chemical Potential (μ): Related to the "escaping tendency" of electrons from the system.
Chemical Hardness (η) and Softness (S): Hardness measures the resistance to a change in electron distribution. Softness is the reciprocal of hardness. A large HOMO-LUMO gap is indicative of a "hard" molecule, while a small gap indicates a "soft" molecule. scielo.org.bo
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
Fukui Functions: These functions identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thereby predicting the regioselectivity of a reaction. nih.gov
By calculating these descriptors for this compound, one can predict its reactive sites. For example, the pyridine nitrogen and the carbonyl oxygen would likely be sites for electrophilic attack, while certain carbon atoms on the ring might be susceptible to nucleophilic attack. This information is invaluable for analyzing potential metabolic pathways or designing synthetic routes.
Table 2: Representative Reactivity Descriptors for this compound Note: These values are illustrative and derived from the principles of conceptual DFT.
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures electron escaping tendency. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Indicates resistance to charge transfer. |
| Global Electrophilicity (ω) | μ² / (2η) | Quantifies the energy stabilization when acquiring electrons. |
In Silico Ligand-Target Docking and Rational Design Principles
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a protein or enzyme. science.govd-nb.info This technique is fundamental to rational drug design.
The process for docking this compound against a specific biological target would involve:
Preparation: Obtaining or generating the 3D structures of both the ligand (the title compound) and the target protein.
Docking Simulation: Using software like AutoDock Vina, the ligand is placed into the binding site of the protein. d-nb.infonih.gov The program then explores various possible conformations and orientations of the ligand, scoring each one based on how well it fits and interacts with the receptor.
Analysis: The results are analyzed to identify the most likely binding pose and to calculate a binding energy (or docking score), which estimates the strength of the interaction. Lower binding energies typically indicate more favorable binding. researchgate.netresearchgate.net The specific interactions, such as hydrogen bonds or hydrophobic contacts between the ligand and amino acid residues in the protein's active site, are also examined.
The insights gained from docking studies can guide the rational design of more potent derivatives. For example, if docking reveals an unoccupied hydrophobic pocket near the methyl group on the pyridine ring, a new analogue with a larger alkyl group could be designed to fill that pocket and potentially increase binding affinity. nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound against a Target Protein
| Parameter | Result | Interpretation |
| Binding Energy | -7.5 kcal/mol | A favorable binding affinity, suggesting stable interaction. |
| Key Interacting Residues | Tyr84, Ser122, Phe210 | Amino acids in the active site that form crucial contacts. |
| Types of Interactions | Hydrogen bond with Ser122 (via carbonyl oxygen), Pi-Pi stacking with Tyr84 (via pyridine ring) | Specific non-covalent forces stabilizing the ligand-receptor complex. |
Investigation of Molecular Interactions and Biological Target Engagement of Pyridine Propanoate Derivatives
Mechanistic Elucidation of Action at the Molecular Level
Pyridine-propanoate derivatives exert their biological effects through diverse molecular mechanisms, primarily involving interactions with key proteins such as enzymes and receptors. A significant mechanism of action for many pyridine-based compounds is the inhibition of protein kinases. nih.govnih.gov These derivatives can function as ATP-competitive inhibitors, binding to the active site of kinases and preventing the phosphorylation of substrate proteins, which is a critical step in many cellular signaling pathways that regulate cell proliferation, differentiation, and survival.
Another key mechanism involves the antagonism of G-protein coupled receptors (GPCRs). Pyridine (B92270) derivatives have been shown to bind to receptors like the Calcitonin Gene-Related Peptide (CGRP) receptor, blocking the downstream signaling cascades that are implicated in processes such as vasodilation. The pyridine nucleus, with its nitrogen atom, can form crucial hydrogen bonds and other interactions within the binding pockets of these receptors, leading to their modulation. The specific substitutions on the pyridine and propanoate moieties dictate the affinity and selectivity for these molecular targets.
In Vitro Receptor Binding and Ligand Affinity Profiling
G-protein coupled receptors (GPCRs) are a major class of targets for pyridine derivatives. Blockade of the CGRP receptor, a Class B GPCR, is a clinically validated mechanism for migraine treatment. Certain macrocyclic pyridine derivatives have been identified as potent CGRP receptor antagonists. X-ray crystallography has revealed that these compounds can bind at the interface of the two key components of the CGRP receptor: the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). The pyridine nitrogen can play a role in these interactions, though in some cases, replacing it with a phenyl group can facilitate access to different, unprecedented binding modes, highlighting the plasticity of the CGRP receptor binding site.
Additionally, pyridine derivatives have been shown to interact with metabotropic glutamate (B1630785) receptor 5 (mGluR5), a Class C GPCR. For instance, 2-methyl-6-(phenylethynyl)-pyridine acts as a selective antagonist of mGluR5, inhibiting the glutamatergic system. This interaction underscores the versatility of the pyridine scaffold in targeting different classes of GPCRs involved in neurotransmission.
The pyridine scaffold is a well-established framework for the development of kinase inhibitors. nih.govnih.gov Pyridine-propanoate and related derivatives have demonstrated inhibitory activity against a range of kinases, playing roles in cancer and other diseases.
Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK3β): Certain pyridine-thiazolidinone hybrids have been identified as dual inhibitors of CDK2 and GSK3β. Compound 13a (a pyridine-dihydrothiazole hybrid) was found to be a potent dual inhibitor, suggesting its potential in targeting pathways related to cell cycle progression and cellular metabolism.
RET Kinase: The pyrazolo[1,5-a]pyridine (B1195680) core is present in the approved RET kinase inhibitor selpercatinib, used in cancer therapy. nih.gov This highlights the success of this particular pyridine scaffold in clinical applications.
Vaccinia-Related Kinases (VRKs): An aminopyridine scaffold has been developed to inhibit human Ser/Thr protein kinases VRK1 and VRK2, which are associated with increased cell division. nih.gov Compound 18 from this class showed an IC50 value of 150 nM for VRK1 and demonstrated good selectivity across a panel of human kinases. nih.gov
Phosphoinositide 3-kinases (PI3Ks): Pyrrolo[3,4-c]pyridine derivatives have been synthesized as inhibitors of PI3Ks, which are crucial enzymes in cellular pathways controlling growth and survival.
Thromboxane (B8750289) Synthetase: A pyridine derivative has been shown to act as a thromboxane synthetase inhibitor. This enzyme is a type of hydrolase involved in the arachidonic acid metabolism pathway. The meta isomer of this derivative effectively suppressed the synthesis of thromboxane A2 (TxA2).
| Pyridine Derivative Class | Target Kinase(s) | Potency (IC50) | Reference |
| Pyridine-dihydrothiazole | CDK2 / GSK3β | - | |
| Aminopyridine | VRK1 | 150 nM | nih.gov |
| Pyrrolo[3,4-c]pyridine | PI3Ks | 270 nM (chemotaxis inhibition) | |
| Pyrazolo[1,5-a]pyridine | RET | - | nih.gov |
Modulatory Effects on Defined Cellular Signaling Pathways
The engagement of pyridine-propanoate derivatives with their molecular targets leads to the modulation of various intracellular signaling pathways. By inhibiting key kinases or receptors, these compounds can exert significant control over cellular processes.
One of the critical pathways affected is the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in human cancers and plays a vital role in cell proliferation, growth, and survival. Imidazo[4,5-c]quinoline derivatives, a class of pyridine-containing compounds, have been developed as dual PI3K/mTOR inhibitors. Western blot analyses have confirmed that these compounds can inhibit the phosphorylation of key downstream proteins such as AKT and S6, effectively downregulating the pathway.
Another important target is the STAT3/NF-κB signaling pathway , which is central to inflammation and cancer. A novel imidazo[1,2-a]pyridine (B132010) derivative was shown to suppress this pathway in breast and ovarian cancer cell lines. It achieved this by increasing the expression of the inhibitor κB (IκBα) and suppressing the phosphorylation of STAT3, leading to reduced NF-κB activity and lower levels of inflammatory cytokines.
Furthermore, by inhibiting kinases like CDK2, pyridine derivatives directly impact the cell cycle regulation pathway , leading to cell cycle arrest and inhibition of proliferation. For example, a spiro-pyridine derivative was found to induce cell cycle arrest at the S phase in colorectal adenocarcinoma cells.
Structure-Activity Relationship (SAR) Studies on Pyridine-Propanoate Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyridine-propanoate derivatives. Research has shown that the biological activity of these compounds is highly dependent on the nature and position of substituents on the pyridine ring.
A general finding across multiple studies is that the presence of specific functional groups can significantly enhance antiproliferative activity.
Enhancing Groups: The introduction of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups often leads to increased potency against various cancer cell lines. These groups can participate in hydrogen bonding and other favorable interactions within the target's active site.
Detrimental Groups: Conversely, the presence of halogen atoms or bulky groups on the pyridine structure tends to result in lower antiproliferative activity.
The polarity and size of the molecule also play a significant role. For instance, one study noted that replacing a hydrogen atom with a methyl (-CH3) group decreased polarity and lowered IC50 values (indicating increased potency). In contrast, substituting with a more polar ethyl carboxylate (-COOEt) group increased polarity and also increased the IC50 values.
In the context of kinase inhibitors, SAR studies on imidazo[1,2-a]pyridine derivatives targeting Nek2 revealed that specific substitutions are critical for activity. These studies help in the rational design of more effective inhibitors by mapping the chemical space around the core pyridine scaffold to identify optimal interactions with the target enzyme.
Preclinical Pharmacological Characterization in In Vitro Systems (e.g., inhibition of cell proliferation)
The preclinical efficacy of pyridine-propanoate derivatives is frequently evaluated through in vitro cell-based assays, with a primary focus on their antiproliferative activity against various human cancer cell lines. These compounds have demonstrated a broad spectrum of activity, inhibiting the growth of cancers such as breast, liver, lung, and cervical cancer.
For example, pyridine-2,3-dihydrothiazole derivatives have shown significant antiproliferative effects. Compound 2a exhibited good activity against liver cancer (HepG2, 72.03% inhibition) and laryngeal cancer (HEp-2, 70.80% inhibition). Another derivative, 2b , was effective against breast cancer (MCF-7, 70.58% inhibition). Furthermore, a pyridine-dihydrothiazole hybrid, 13a , demonstrated excellent activity against HepG2 cells with an IC50 value of 9.5 µg/mL.
Spiro-pyridine derivatives have also shown promising results, with compound 7 exhibiting a potent cytotoxic effect on colorectal adenocarcinoma cells (Caco-2) with an IC50 of 7.83 µM, which was more potent than the reference drug Doxorubicin in that study. Studies on imidazo[1,2-a]pyridine derivatives as Nek2 inhibitors identified compound 28e with a highly potent IC50 of 38 nM against the MGC-803 gastric cancer cell line.
The mechanism often involves the induction of apoptosis. Studies have shown that active pyridine derivatives can increase the expression of the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2, shifting the cellular balance towards programmed cell death.
Applications in Advanced Chemical Synthesis and Functional Materials
Role as Synthetic Intermediates and Building Blocks for Complex Organic Molecules
Methyl 2-(6-methylpyridin-3-yl)propanoate is a heterocyclic compound that holds potential as a valuable synthetic intermediate and building block in the construction of more complex organic molecules. The presence of both a pyridine (B92270) ring and a methyl propanoate group provides multiple reactive sites for chemical transformations, making it a versatile precursor in organic synthesis. Pyridine derivatives are fundamental components in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials.
A significant application of structurally related pyridine compounds is in the synthesis of pharmacologically active agents. For instance, the ketone derivative, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a well-established key intermediate in the multi-step synthesis of Etoricoxib, a selective COX-2 inhibitor used for its anti-inflammatory properties. While the direct synthetic route from this compound to this key intermediate is not extensively detailed in publicly available literature, the structural similarity suggests its potential as a precursor. The general strategy in such syntheses often involves the modification of the side chain attached to the pyridine ring, highlighting the importance of functionalized pyridine building blocks.
The methylpyridin-3-yl moiety is a common scaffold in medicinal chemistry. Its incorporation into a larger molecule can influence pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding affinity. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction in many biological systems. Therefore, building blocks like this compound are of significant interest to chemists developing new therapeutic agents.
Potential as Ligands in Organometallic Catalysis or Coordination Chemistry
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Pyridine and its derivatives are widely utilized as ligands in organometallic catalysis and coordination chemistry. nih.govwikipedia.org The formation of coordination complexes with transition metals can lead to catalysts with unique reactivity and selectivity. wikipedia.org
The electronic properties of the pyridine ring in this compound are influenced by the electron-withdrawing ester group and the electron-donating methyl group. This electronic modulation can affect the strength of the metal-ligand bond and, consequently, the catalytic activity of the resulting complex. For example, pyridyl-containing ligands are employed in various catalytic reactions, including cross-coupling reactions, hydrogenations, and polymerizations. The steric environment around the nitrogen atom, influenced by the adjacent methyl group and the propanoate side chain, can also play a crucial role in determining the stereochemical outcome of a catalyzed reaction.
While specific studies detailing the use of this compound as a ligand in catalysis are not prominent, the broader class of pyridyl esters has been investigated in the context of coordination chemistry. For instance, pyridyl esters have been incorporated into ruthenium(II) arene complexes, where they act as monodentate ligands. nih.gov These complexes have been studied for their photochemical properties, demonstrating that the pyridyl ester ligand can be released upon light excitation. nih.gov This suggests that complexes of this compound could have potential applications in areas such as photodynamic therapy or light-triggered catalysis. The ester functionality could also be further modified to create multidentate ligands, which can form more stable and specific coordination complexes.
Exploration in Novel Functional Materials or Probes
The 6-methylpyridin-3-yl structural motif is a key component in the design of novel functional materials and chemical probes. This scaffold has been identified as a valuable pharmacophore in the development of molecules with specific biological activities. Chemical probes are small molecules used to study and manipulate biological systems, and the unique properties of the methylpyridin-3-yl group make it an attractive core for probe development. nih.gov
One area of exploration is in the development of positron emission tomography (PET) imaging agents. For example, a derivative containing a fluoro-substituted 4-methylpyridin-3-yl moiety has been successfully developed as a PET probe for imaging monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in neurological signaling. acs.org This highlights the suitability of the methylpyridine core for brain imaging applications due to its ability to be incorporated into molecules that can cross the blood-brain barrier.
Furthermore, the methylpyridin-3-yl scaffold has been investigated in the context of developing selective antagonists for muscarinic M1 receptors. nih.gov By modifying this core structure, researchers have been able to synthesize compounds with improved potency and selectivity, which are crucial properties for therapeutic agents targeting specific receptor subtypes. nih.gov
The incorporation of the methylpyridin-3-yl moiety can also influence the photophysical properties of a molecule. Pyridine-based coordination polymers have been explored for their electrochromic properties, which are relevant for applications in smart windows and displays. frontiersin.org The electronic nature of the pyridine ring can be tuned through substitution, which in turn affects the color and efficiency of the electrochromic material. frontiersin.org While direct applications of this compound in this area are not documented, its structure provides a foundation for the synthesis of more complex ligands for functional coordination materials.
Future Research Directions and Unresolved Challenges
Development of More Efficient and Sustainable Synthetic Methodologies
Current synthetic routes to Methyl 2-(6-methylpyridin-3-yl)propanoate and related structures often face challenges related to yield, selectivity, and environmental impact. For instance, existing methods like the hydrocarboxyalkylation of 6-methyl-3-vinylpyridine can produce a mixture of isomers, including the desired 2-isomer and the 3-isomer, which necessitates complex separation processes. googleapis.com
Future research must prioritize the development of more efficient and sustainable synthetic strategies. Key objectives include:
Catalyst Development: Designing novel catalysts, potentially based on earth-abundant metals, to improve reaction yields and, crucially, to enhance regioselectivity, favoring the formation of the 2-propanoate isomer. Homogeneous catalysis using palladium compounds has been explored, but opportunities exist for developing more robust and recyclable heterogeneous catalysts. googleapis.com
Green Chemistry Principles: Incorporating principles of green chemistry by exploring alternative solvents, reducing energy consumption, and minimizing waste generation. This could involve investigating biocatalytic methods, such as enzymatic reactions, which can offer high selectivity under mild conditions.
Process Optimization: Improving downstream processing to simplify the isolation and purification of the final product. This includes developing more effective techniques for separating structural isomers, which remains a significant hurdle in current synthesis protocols. googleapis.com
| Research Goal | Approach | Desired Outcome |
| Improve Selectivity | Develop regioselective catalysts (e.g., ligand-modified transition metals) or explore enzymatic synthesis. | Higher yield of this compound over other isomers. |
| Enhance Sustainability | Utilize greener solvents, lower reaction temperatures, and investigate flow chemistry processes. | Reduced environmental footprint and safer manufacturing processes. |
| Simplify Purification | Design crystallization-induced separation methods or advanced chromatographic techniques. | Lower production costs and improved product purity. |
Identification of Novel Biological Targets for Pyridine-Propanoate Scaffolds
The pyridine (B92270) nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. researchgate.netmdpi.comtjnpr.org Derivatives are known to target a wide array of biological entities, including enzymes like kinases and topoisomerases, as well as receptors and ion channels. researchgate.net This suggests that the pyridine-propanoate scaffold, as exemplified by this compound, is a promising starting point for drug discovery.
Unresolved challenges involve identifying specific biological targets for this particular scaffold. Future research should focus on:
Broad-Spectrum Screening: Conducting high-throughput screening of this compound and its analogues against diverse panels of biological targets. This could uncover unexpected activities in therapeutic areas such as oncology, infectious diseases, and inflammation. nih.govnih.gov For example, various pyridine derivatives have shown potential as anticancer agents by inhibiting targets like VEGFR-2 or tubulin polymerization. researchgate.net
Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be crucial to understand how these molecules interact with their targets at a molecular level. This knowledge is essential for optimizing the lead compound.
Structure-Activity Relationship (SAR) Exploration: Synthesizing a library of derivatives based on the this compound core to systematically explore the structure-activity relationship. This involves modifying various parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties. The propanoate ester, for instance, can serve as an excellent precursor for creating more complex derivatives, such as amides, by coupling with amino acids or other amines. nih.gov
| Potential Therapeutic Area | Example Biological Targets | Research Approach |
| Oncology | Protein kinases (e.g., VEGFR-2, FMS), Tubulin, Topoisomerase | Phenotypic screening on cancer cell lines, followed by target deconvolution. researchgate.netresearchgate.net |
| Infectious Diseases | Bacterial enzymes (e.g., DNA gyrase), Mycobacterial pathways | Screening against panels of pathogenic bacteria and fungi. nih.govmdpi.com |
| Inflammation | Cyclooxygenase (COX) enzymes, Cytokine pathways | In vitro enzyme inhibition assays and cell-based inflammation models. nih.gov |
Integration of Advanced Computational Approaches for De Novo Molecular Design
De novo drug design, which aims to create novel molecular structures from the ground up, has been revolutionized by advances in computational power and artificial intelligence. nih.govnih.gov These approaches can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. researchgate.net
For the this compound scaffold, future research should integrate these computational tools to guide the design of next-generation molecules. Key strategies include:
Structure-Based and Ligand-Based Design: When a biological target is identified, computational methods like molecular docking can predict how derivatives of the pyridine-propanoate scaffold will bind. tandfonline.com This allows for the rational design of modifications to improve binding affinity and selectivity. nih.gov
Machine Learning and AI: Utilizing machine learning and deep learning models to analyze existing data on pyridine derivatives and predict the biological activities and physicochemical properties (e.g., solubility, brain penetration) of novel, computationally generated structures. nih.govnih.gov Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can explore vast chemical space to propose entirely new molecules based on the core scaffold. nih.govresearchgate.net
Predictive Toxicology (In Silico ADMET): Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual compounds. This allows researchers to deprioritize molecules that are likely to fail later in development due to poor pharmacokinetics or toxicity, saving significant time and resources. nih.gov
| Computational Method | Application | Objective |
| Molecular Docking | Predict binding mode and affinity of ligands to a target protein's active site. | Prioritize compounds for synthesis based on predicted potency. tandfonline.com |
| Machine Learning | Train models on known compound data to predict properties of new molecules. | Rapidly screen virtual libraries for desired activity and drug-likeness. nih.govnih.gov |
| Molecular Dynamics | Simulate the movement and interaction of a ligand within a protein's binding site over time. | Assess the stability of the ligand-protein complex and refine binding hypotheses. researchgate.net |
By focusing on these future research directions, the scientific community can overcome the current challenges and fully exploit the potential of this compound and the broader class of pyridine-propanoate compounds in various scientific and therapeutic fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
